![molecular formula C27H22FN3O2 B2476082 3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866728-05-4](/img/structure/B2476082.png)

3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

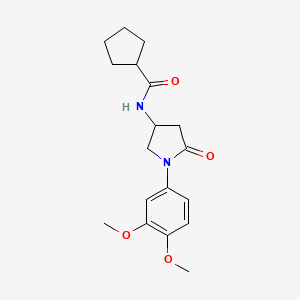

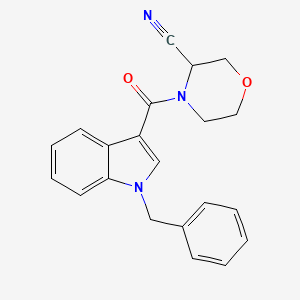

3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H22FN3O2 and its molecular weight is 439.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescent Probes for Biological Systems

Quinoline derivatives are known for their efficiency as fluorophores, making them valuable in biochemistry and medicine for studying biological systems. Their applications include DNA fluorophores, where fused aromatic systems containing heteroatoms are used for sensitive and selective compound detection. The synthesis and transformations of quinoline derivatives aim at exploring their potential as antioxidants and radioprotectors, indicating a broad interest in their applicability for biological research and therapeutic interventions (Aleksanyan & Hambardzumyan, 2013).

Cytotoxic Activity for Cancer Research

The cytotoxic properties of quinoline derivatives against various cancer cell lines demonstrate their potential as therapeutic agents. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. This research underscores the significance of quinoline derivatives in developing new anticancer drugs, highlighting their role in inhibiting tumor growth (Deady et al., 2003).

Antitubercular Agents

The synthesis of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a Povarov reaction illustrates the pursuit of novel antitubercular agents. These compounds have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, revealing their potential as effective treatments for tuberculosis (Kantevari et al., 2011).

Viscosity-Sensitive Fluorescent Probes

The development of viscosity-sensitive fluorescent probes using 2-phenylbenzo[g]quinoxaline derivatives showcases the application of quinoline derivatives in detecting viscosity changes within biological systems. These compounds, especially those carrying electron-donating groups, exhibit a sensitive fluorescence response to viscosity changes, proving useful for biomedical imaging and diagnostics (Wang et al., 2009).

Synthesis of Complex Heterocyclic Systems

Research on the synthesis of complex heterocyclic systems, including quinoline derivatives, is fundamental for discovering new drugs and materials. These studies involve creating structurally diverse compounds with potential applications in pharmaceuticals, highlighting the versatility and utility of quinoline derivatives in chemical synthesis and drug development (Bakhite, 2001).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin signaling and platelet activation .

Mode of Action

The compound acts as an antagonist to the PAR4 receptor . It binds to the receptor, blocking its activation and thereby inhibiting platelet aggregation .

Biochemical Pathways

The inhibition of PAR4 disrupts the thrombin signaling pathway, which is essential for platelet activation and clot formation . This results in a reduction of platelet aggregation, which can be beneficial in conditions where excessive clotting is a concern .

Pharmacokinetics

The compound exhibits good metabolic stability in human liver microsomes, with a half-life (T1/2) of 97.6 minutes . It also displays good oral pharmacokinetic (PK) profiles in mice, with a half-life of 7.32 hours and a bioavailability (F) of 45.11% .

Result of Action

The compound’s action results in effective antiplatelet activity, with low bleeding tendency . This makes it a promising candidate for the treatment of arterial thrombotic diseases .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s metabolic stability can be affected by the presence of certain enzymes in the liver . Additionally, its oral bioavailability can be influenced by factors such as gastric pH and the presence of food in the stomach .

Propiedades

IUPAC Name |

14-(4-ethylphenyl)-17-[(2-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22FN3O2/c1-2-17-7-9-18(10-8-17)26-21-16-31(15-19-5-3-4-6-22(19)28)23-14-25-24(32-11-12-33-25)13-20(23)27(21)30-29-26/h3-10,13-14,16H,2,11-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUQRLMQTQXHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476002.png)

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2476003.png)

![6-[(4-Chlorophenyl)sulfanyl]nicotinohydrazide](/img/structure/B2476007.png)

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2476008.png)

![5-(4-isopropylphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2476015.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2476018.png)

![3-(4-(Tert-butyl)phenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2476020.png)